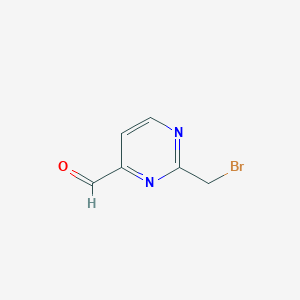
2-(Bromomethyl)pyrimidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)pyrimidine-4-carbaldehyde is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromomethyl group at the 2-position and an aldehyde group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)pyrimidine-4-carbaldehyde typically involves the bromination of a suitable pyrimidine precursor. One common method is the bromination of 2-methylpyrimidine-4-carbaldehyde using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: 2-(Bromomethyl)pyrimidine-4-carboxylic acid.
Reduction: 2-(Bromomethyl)pyrimidine-4-methanol.
Applications De Recherche Scientifique
2-(Bromomethyl)pyrimidine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential antiviral and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the aldehyde group can participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)pyrimidine-4-carbaldehyde
- 2-(Iodomethyl)pyrimidine-4-carbaldehyde
- 2-(Hydroxymethyl)pyrimidine-4-carbaldehyde
Uniqueness
2-(Bromomethyl)pyrimidine-4-carbaldehyde is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl groups
Propriétés
Formule moléculaire |
C6H5BrN2O |
|---|---|
Poids moléculaire |
201.02 g/mol |
Nom IUPAC |
2-(bromomethyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-3-6-8-2-1-5(4-10)9-6/h1-2,4H,3H2 |
Clé InChI |
SOLKKZOLUKDEHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1C=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















